molecular formula C17H19F3N8 B2925332 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2380175-59-5

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2925332
CAS RN: 2380175-59-5
M. Wt: 392.39
InChI Key: YJIQXWRAQUVIET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Compound X’s molecular formula is C16H20N8 , with a molecular weight of approximately 324.392 g/mol . Its structure consists of a piperazine ring, a pyrimidine moiety, and a triazolo ring fused together. The trifluoromethyl group enhances its pharmacological properties.

Antitumor Activity

In vitro antitumor experiments revealed that Compound X exhibits significant inhibition against tumor cells, including A549 and Bewo. Notably, its IC50 values for A549 (e.g., 5f, 5h, 6a, and 6d) demonstrate better antitumor activity than the positive agent cisplatin. Similarly, Compound X shows promising activity against Bewo cells .

properties

IUPAC Name

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8/c1-3-12-11(2)21-10-22-15(12)27-8-6-26(7-9-27)14-5-4-13-23-24-16(17(18,19)20)28(13)25-14/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIQXWRAQUVIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

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